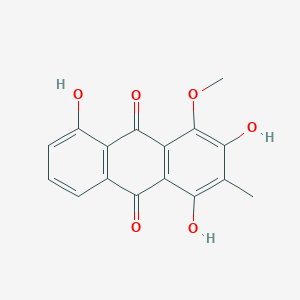

1,3,5-Trihydroxy-4-methoxy-2-methylanthracene-9,10-dione

Description

Properties

CAS No. |

93446-15-2 |

|---|---|

Molecular Formula |

C16H12O6 |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

1,3,5-trihydroxy-4-methoxy-2-methylanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O6/c1-6-12(18)10-11(16(22-2)13(6)19)15(21)9-7(14(10)20)4-3-5-8(9)17/h3-5,17-19H,1-2H3 |

InChI Key |

XALWFFABZJVCTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC=C3O)O |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization of Anthraquinone Core

The classical approach to synthesizing substituted anthraquinones involves starting from anthraquinone or its derivatives and performing selective electrophilic substitution reactions. However, due to the steric hindrance and reduced electron density caused by the carbonyl groups, direct hydroxylation and methoxylation require carefully controlled reaction conditions.

- Hydroxylation: Typically achieved through controlled oxidation or via enzymatic methods in microbial or fungal cultures that produce hydroxyanthraquinones naturally.

- Methoxylation: Usually performed by methylation of hydroxy groups using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Methyl group introduction: The methyl group at position 2 can be introduced by Friedel-Crafts alkylation or by using methyl-substituted precursors during the synthesis of the anthraquinone ring system.

Biosynthetic and Microbial Methods

Marine-derived fungi and other microorganisms have been reported to biosynthesize various hydroxy- and methoxy-substituted anthraquinones, including closely related compounds to 1,3,5-trihydroxy-4-methoxy-2-methylanthracene-9,10-dione. These biological methods provide an alternative to chemical synthesis, often yielding complex substitution patterns with high regioselectivity.

- Fermentation of fungi such as Aspergillus and Eurotium species can yield tri- and tetrahydroxy anthraquinones with methoxy and methyl substituents.

- Enzymatic tailoring steps include methylation by O-methyltransferases and hydroxylation by monooxygenases.

Stepwise Chemical Synthesis via Polyketide Precursors

Chemical synthesis can also proceed via polyketide intermediates that cyclize to form the anthraquinone core. Functional groups are introduced either before or after ring closure.

- Polyketide synthesis involves condensation of acetyl and malonyl building blocks to form substituted anthraquinones.

- Subsequent regioselective hydroxylation and methylation steps are performed to obtain the desired substitution pattern.

Representative Preparation Method Example

A typical synthetic sequence for preparing 1,3,5-trihydroxy-4-methoxy-2-methylanthracene-9,10-dione may include:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 2-methyl anthraquinone core | Friedel-Crafts alkylation or polyketide synthesis | Introduction of methyl group at position 2 |

| 2 | Hydroxylation at positions 1,3,5 | Controlled oxidation or enzymatic hydroxylation | Formation of tri-hydroxy substitution |

| 3 | Methylation of hydroxyl at position 4 | Methyl iodide or dimethyl sulfate with base | Selective methoxylation at position 4 |

| 4 | Purification and characterization | Chromatography, crystallization | Isolation of pure compound |

Analytical and Research Findings

- Studies show that the regioselectivity of hydroxylation and methoxylation is influenced by the electron density distribution and steric hindrance around the anthraquinone core.

- Quantum chemical calculations and X-ray diffraction studies confirm the planar structure and the steric effects of substituents, which affect substitution patterns and reactivity.

- Biosynthetic pathways in fungi provide insight into enzymatic methylation and hydroxylation mechanisms that can be mimicked or harnessed in synthetic chemistry.

Summary Table of Preparation Approaches

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl (-OH) groups at positions 1, 3, and 5 are primary sites for nucleophilic substitution. Methoxy (-OCH₃) and methyl (-CH₃) groups influence regioselectivity and steric outcomes.

Key Finding : Positional selectivity is governed by steric hindrance from the C2 methyl group and electronic effects of the C4 methoxy group. For example, O-methylation occurs preferentially at C5 due to reduced steric bulk compared to C1 and C3.

Oxidation Reactions

The anthraquinone core and hydroxyl/methyl groups undergo oxidation under controlled conditions.

Mechanistic Insight : Oxidation of the C2 methyl group to a carboxylic acid proceeds via radical intermediates, as evidenced by ESR studies .

Cross-Coupling Reactions

Transition-metal-catalyzed coupling reactions enable C–C bond formation.

Example : Pd-catalyzed coupling with 4-methoxyphenylboronic acid yields a biaryl product with enhanced fluorescence properties .

Methoxy Group Reactivity

The C4 methoxy group participates in demethylation and electrophilic substitution.

| Reaction Type | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Demethylation | BBr₃ (Lewis acid) | CH₂Cl₂, −78°C | Converts -OCH₃ to -OH | |

| Nitration | HNO₃/H₂SO₄ | 0–5°C | Nitro group introduced at C4 |

Note : Demethylation is reversible under basic conditions, enabling selective protection/deprotection strategies .

Biological Alkylation

In biosynthetic pathways, marine fungi utilize polyketide synthases to attach prenyl or glycosyl groups .

Application : Glycosylated derivatives show promise as antitumor agents due to increased bioavailability .

Radical Reactions

Persulfate-initiated radical cyclization forms fused heterocycles .

| Initiator | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (NH₄)₂S₂O₈ | Microwave, 100°C | Anthra[1,2-b]furan derivatives | 65–78% |

Mechanism : Single-electron transfer (SET) generates sulfate radicals (- SO₄⁻), which abstract hydrogen to form carbon-centered radicals .

Scientific Research Applications

Pharmacological Applications

-

Antioxidant Activity

- 1,3,5-Trihydroxy-4-methoxy-2-methylanthracene-9,10-dione exhibits significant antioxidant properties. Research indicates that compounds with multiple hydroxyl groups can effectively scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly beneficial in the prevention of diseases related to oxidative damage, such as cancer and neurodegenerative disorders .

-

Antimicrobial Properties

- Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, it has been tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibitory concentrations comparable to standard antimicrobial agents . The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

-

Anticancer Potential

- There is growing evidence supporting the anticancer effects of 1,3,5-Trihydroxy-4-methoxy-2-methylanthracene-9,10-dione. Research has indicated that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation . The compound's ability to inhibit tumor growth in vitro and in vivo models positions it as a candidate for further development in cancer therapy.

Material Science Applications

- Dyes and Pigments

-

Organic Electronics

- Due to their semiconducting properties, compounds like 1,3,5-Trihydroxy-4-methoxy-2-methylanthracene-9,10-dione are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport can improve the efficiency of these devices .

Environmental Applications

- Bioremediation

Case Studies

Mechanism of Action

The mechanism of action of 1,3,5-Trihydroxy-4-methoxy-2-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can:

Inhibit Enzymes: By binding to active sites and altering enzyme activity.

Modulate Pathways: Affecting signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related anthraquinones:

Key Observations

The methoxy group at position 4 could modulate electron density, affecting redox properties and stability . Rubiadin (1,3-OH; 2-CH₃) exhibits moderate cytotoxicity (SI = 3.2 against Vero cells), suggesting that additional hydroxyl/methoxy groups in the target compound might amplify bioactivity .

Synthetic Accessibility: Amination and methylation reactions (e.g., for aminoanthraquinones in –3) require precise temperature control (e.g., 80°C for selective substitution). The target compound’s methoxy group could be introduced via (CH₃)₂SO₄ under reflux, as demonstrated for 1,4-dimethoxyanthracene-9,10-dione (yield: 78%) .

Physicochemical Properties: The target compound’s polarity (three hydroxyls, one methoxy) likely increases water solubility compared to less-substituted analogs like chrysophanol. However, this may reduce membrane permeability, a trade-off observed in glycosylated derivatives (e.g., Aurantio-obtusin β-D-glucoside) .

Therapeutic Potential: Structural similarity to emodine and chrysophanol—both EGFR/mTOR inhibitors—suggests the target compound could act on similar pathways. Its methyl group at position 2 may provide steric hindrance, altering binding affinity compared to rubiadin (methyl at position 2) .

Biological Activity

1,3,5-Trihydroxy-4-methoxy-2-methylanthracene-9,10-dione (CAS Number: 93446-15-2) is a compound belonging to the anthraquinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H12O5 |

| Molecular Weight | 300.263 g/mol |

| CAS Number | 93446-15-2 |

Anticancer Activity

Research indicates that 1,3,5-trihydroxy-4-methoxy-2-methylanthracene-9,10-dione exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Apoptotic Pathways : The compound has been reported to activate caspase pathways leading to programmed cell death. For instance, in vitro studies demonstrated that treatment with this compound resulted in increased caspase-3 activity in human breast cancer cells .

- Cell Cycle Arrest : It has been observed that this anthraquinone derivative can induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cellular proliferation. This was particularly noted in hepatocellular carcinoma cell lines .

The mechanisms underlying the biological activity of 1,3,5-trihydroxy-4-methoxy-2-methylanthracene-9,10-dione include:

- Reactive Oxygen Species (ROS) Generation : The compound generates ROS which can lead to oxidative stress and subsequent apoptosis in cancer cells .

- Inhibition of Oncogenic Pathways : It has been shown to inhibit key signaling pathways such as the Akt pathway, which is often upregulated in cancer cells. This inhibition contributes to reduced tumor growth and increased sensitivity to chemotherapeutic agents .

- DNA Interaction : Although some anthraquinones intercalate into DNA and disrupt replication, studies suggest that this specific compound may not directly bind DNA but rather exert its effects through mitochondrial pathways .

Antimicrobial Activity

In addition to its anticancer properties, 1,3,5-trihydroxy-4-methoxy-2-methylanthracene-9,10-dione has demonstrated antimicrobial activity against various pathogens:

- Bacterial Activity : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values were reported to be low against Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : Preliminary studies indicate that this anthraquinone may also possess antifungal activity; however, further investigations are needed to elucidate its efficacy and mechanism .

Case Studies

A notable case study involved the application of 1,3,5-trihydroxy-4-methoxy-2-methylanthracene-9,10-dione in combination with conventional chemotherapy agents. The results indicated a synergistic effect that enhanced the cytotoxicity of drugs like doxorubicin in resistant cancer cell lines. This suggests potential for improving treatment outcomes in patients with multidrug-resistant cancers .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,3,5-Trihydroxy-4-methoxy-2-methylanthracene-9,10-dione, and how can reaction conditions be optimized?

- Methodology: Multi-step synthesis typically involves halogenation, nitration, and substitution reactions. For example, anthracene derivatives are often halogenated using thiols or alkyl halides under controlled temperatures (60–80°C), followed by reduction of nitro groups to amines (e.g., using NaBH₄ or Pd/C) . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., 5–10 mol%), and reaction time (12–24 hrs) to maximize yield and purity. Thin-layer chromatography (TLC) and HPLC are critical for monitoring intermediates .

Q. How can structural characterization of this compound address discrepancies in spectral data (e.g., NMR vs. X-ray crystallography)?

- Methodology: Combine multiple analytical techniques:

- X-ray crystallography resolves absolute configuration and hydrogen bonding patterns .

- ¹H/¹³C NMR identifies substituent positions but may require deuterated solvents (e.g., DMSO-d₆) to resolve overlapping signals .

- IR spectroscopy confirms functional groups (e.g., hydroxyl stretches at 3200–3500 cm⁻¹). Discrepancies arise from solvent effects or polymorphism; cross-validate with computational methods (DFT) .

Q. What are the standard protocols for assessing the compound’s antimicrobial activity in vitro?

- Methodology: Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). Minimum inhibitory concentration (MIC) values are determined via serial dilution (e.g., 0.5–128 µg/mL) with positive controls (e.g., ampicillin) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. hydroxyl groups) influence the compound’s photophysical properties and redox behavior?

- Methodology:

- UV-Vis spectroscopy (200–800 nm) evaluates π→π* transitions; methoxy groups redshift absorption due to electron-donating effects .

- Cyclic voltammetry (scan rate: 50–100 mV/s in acetonitrile) identifies redox potentials. Hydroxyl groups increase oxidation susceptibility, while methyl groups enhance stability .

- Compare with analogues (e.g., 1,5-dihydroxyanthraquinone) to establish structure-activity relationships (SAR) .

Q. What strategies mitigate false positives in cytotoxicity assays, particularly for anthraquinone derivatives?

- Methodology:

- Include ROS scavengers (e.g., NAC) to distinguish between direct cytotoxicity and oxidative stress .

- Use live-cell imaging (e.g., propidium iodide/annexin V staining) to confirm apoptosis vs. necrosis.

- Validate results across multiple cell lines (e.g., HeLa, MCF-7) and primary cells to exclude lineage-specific artifacts .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., topoisomerase II)?

- Methodology:

- Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 1ZXM for topoisomerase II).

- MD simulations (GROMACS) assess binding stability over 100 ns; analyze hydrogen bonds and hydrophobic contacts.

- Compare binding energies (ΔG) with known inhibitors (e.g., doxorubicin) .

Q. What experimental designs resolve contradictions in reported reaction yields for halogenated derivatives?

- Methodology:

- Conduct Design of Experiments (DoE) to isolate variables (temperature, catalyst, solvent).

- Use HPLC-MS to identify side products (e.g., dehalogenation byproducts) .

- Reproduce literature protocols with strict inert conditions (argon atmosphere) to exclude oxygen interference .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.